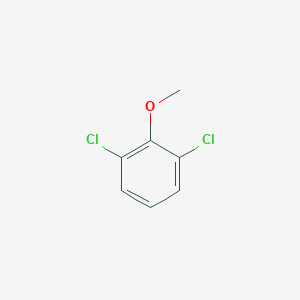

2,6-Dichloroanisole

Description

Properties

IUPAC Name |

1,3-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLMCDNAVVJKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062097 | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-65-2 | |

| Record name | 2,6-Dichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloroanisole from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,6-dichloroanisole, a key intermediate in the synthesis of various pharmaceutical compounds, starting from aniline (B41778). This document details the core chemical transformations, provides structured quantitative data, outlines detailed experimental protocols, and includes visual diagrams of the reaction pathways.

Executive Summary

The synthesis of this compound from aniline is a multi-step process that necessitates careful control of reaction conditions to achieve high yields and purity. The most viable and commonly referenced pathways involve the initial synthesis of the key intermediate, 2,6-dichloroaniline (B118687). This intermediate is then converted to 2,6-dichlorophenol (B41786), which is subsequently methylated to yield the final product. This guide will focus on two primary pathways for the synthesis of 2,6-dichloroaniline from aniline derivatives, followed by the subsequent transformations to this compound.

Synthesis Pathways

The overall transformation from aniline to this compound can be conceptually divided into three main stages:

-

Formation of 2,6-dichloroaniline: This is the most critical and lengthy part of the synthesis, starting from an aniline derivative.

-

Conversion to 2,6-dichlorophenol: This involves a diazotization-hydrolysis reaction sequence.

-

Methylation to this compound: The final step to yield the desired product.

Two well-documented pathways for the synthesis of the crucial intermediate, 2,6-dichloroaniline, are presented below.

Pathway A: From Aniline via Sulfanilic Acid

This pathway involves the protection of the para-position of aniline through sulfonation, followed by chlorination and deprotection.

Pathway B: From Aniline via 4-Aminobenzoic Acid

This alternative route utilizes 4-aminobenzoic acid, another derivative of aniline, which undergoes oxidative chlorination followed by decarboxylation.

Final Conversion Steps

Once 2,6-dichloroaniline is synthesized, the subsequent steps to obtain this compound are common to both pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps, compiled from various sources.

Table 1: Synthesis of 2,6-Dichloroaniline

| Starting Material | Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Sulfanilamide (B372717) | Chlorination | HCl, H₂O₂ | 45 | - | 65-71 | - | [1] |

| 3,5-Dichlorosulfanilamide | Desulfonamidation | 70% H₂SO₄ | 165-195 | 2 | 75-80 | - | [1] |

| 4-Amino-3,5-dichlorobenzoic acid | Decarboxylation | Water | 250 | 8 | 80 | 99.8 | [2] |

| N,N'-di(o-chlorophenyl)urea | Sulfonation, Chlorination, Hydrolysis | Fuming H₂SO₄, Cl₂, heat | 50-160 | 10-18 | 76-77 | - | [3] |

Table 2: Conversion of 2,6-Dichloroaniline to this compound

| Starting Material | Reaction Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloro-4-nitroaniline | Diazotization & Hydrolysis | H₂SO₄, Nitrosylsulfuric acid, Toluene | 10-15 | 1 | - | [4] |

| 2,6-Dichlorophenol | Methylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., NaOH) | 50-100 | 1-8 | 50-95 | [5] |

| Gallic Acid (example) | Methylation with Dimethyl Sulfate (B86663) | (CH₃)₂SO₄, NaOH | 30-45 | 0.5 | 89-92 | [6] |

Experimental Protocols

Pathway A: From Sulfanilamide

This protocol is adapted from Organic Syntheses.[1]

1. Synthesis of 3,5-Dichlorosulfanilamide

-

In a 2-liter round-bottomed flask, suspend 50 g (0.29 mole) of sulfanilamide in 500 ml of water.

-

Add approximately 50 ml of concentrated hydrochloric acid and stir until a clear solution is obtained.

-

Add the remainder of a 500 ml portion of concentrated hydrochloric acid.

-

If the temperature is below 45°C, warm the solution gently.

-

Add 65 g (0.58 mole) of 30% hydrogen peroxide and stir rapidly.

-

The reaction is exothermic and the temperature should be maintained.

-

After the reaction subsides, the product precipitates.

-

Cool the mixture and collect the crude 3,5-dichlorosulfanilamide by vacuum filtration. The yield is typically 45-50 g (65-71%).

2. Synthesis of 2,6-Dichloroaniline

-

To a 500-ml flask, add the crude 3,5-dichlorosulfanilamide and 200–250 ml of 70% sulfuric acid.

-

Heat the mixture gently in an oil bath at 165–195°C for 2 hours.

-

Pour the dark mixture into 1 liter of water in a 2-liter round-bottomed flask.

-

Perform steam distillation on the resulting mixture.

-

Collect the distillate in a vessel immersed in an ice bath.

-

The solid 2,6-dichloroaniline is separated from the distillate and dried. The yield is 23.5–26 g (75–80% based on the dichlorosulfanilamide).

Conversion to 2,6-Dichlorophenol via Diazotization-Hydrolysis

1. Diazotization of 2,6-Dichloroaniline

-

Dissolve 2,6-dichloroaniline in a mixture of sulfuric acid and an organic acid (e.g., acetic acid) in a reaction vessel.[7][8]

-

Cool the solution to 0-5°C in an ice bath.

-

Prepare a solution of sodium nitrite (B80452) in water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the 2,6-dichlorobenzenediazonium salt.

2. Hydrolysis to 2,6-Dichlorophenol

-

Gently heat the diazonium salt solution. The decomposition of the diazonium salt will be evident by the evolution of nitrogen gas.

-

The reaction mixture is typically heated to facilitate the hydrolysis.

-

After the evolution of gas ceases, cool the reaction mixture.

-

The 2,6-dichlorophenol can then be isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing, drying, and removal of the solvent.

Final Step: Methylation of 2,6-Dichlorophenol to this compound

Williamson Ether Synthesis [5]

-

In a round-bottom flask, dissolve 2,6-dichlorophenol in a suitable solvent such as ethanol (B145695) or N,N-dimethylformamide.

-

Add a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol (B47542) and form the corresponding phenoxide.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Heat the reaction mixture at a temperature between 50-100°C for 1-8 hours.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the this compound with an organic solvent.

-

Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Conclusion

The synthesis of this compound from aniline is a well-established process with multiple viable pathways. The choice of a specific route may depend on the availability of starting materials, desired scale of production, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chemical intermediate. Careful execution of each step, particularly the temperature-sensitive diazotization, is crucial for achieving high yields and purity of the final product.

References

- 1. CN1740142A - Prepn process of 2,6-dichloroaniline - Google Patents [patents.google.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. byjus.com [byjus.com]

- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 8. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

Spectroscopic Profile of 2,6-Dichloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloroanisole, a key chemical intermediate in various synthetic processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Data

The proton NMR spectrum of this compound exhibits signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.1 | Multiplet | 1H | Ar-H (para) |

| ~6.9 | Multiplet | 2H | Ar-H (meta) |

| 3.9 | Singlet | 3H | -OCH₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.[1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C-O (ipso) |

| ~130 | C-Cl (ipso) |

| ~129 | C-H (para) |

| ~125 | C-H (meta) |

| ~60 | -OCH₃ |

Note: The assignments are based on typical chemical shift ranges for substituted aromatic compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 - 3100 | C-H stretch | Aromatic |

| ~2840 - 2960 | C-H stretch | -OCH₃ |

| ~1570 - 1600 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~700 - 800 | C-Cl stretch | Aryl halide |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[3][4]

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 178 | Moderate | [M+2]⁺ (Isotope peak with one ³⁷Cl) |

| 180 | Low | [M+4]⁺ (Isotope peak with two ³⁷Cl) |

| 161 | High | [M-CH₃]⁺ |

| 133 | Moderate | [M-CH₃-CO]⁺ |

The characteristic isotopic pattern of two chlorine atoms (approximate 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) is a key feature in the mass spectrum of this compound.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[6] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation (Solid): If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.[7] Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).[7]

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or salt plates/KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). The concentration should be in the range of 10-100 µg/mL.[8]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC is used to separate the analyte from any impurities before it enters the MS.

-

GC Conditions:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Oven Program: A temperature ramp is typically used to ensure good separation (e.g., start at 50 °C and ramp up to 250 °C).

-

Carrier Gas: Helium is commonly used.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: Set the mass range to be scanned (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Physical and chemical characteristics of 2,6-Dichloroanisole

An In-depth Technical Guide to 2,6-Dichloroanisole

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the compound's properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1][2] It is an organic compound that sees use as a reagent in the synthesis of various other compounds, including the antineoplastic agent Deoxynyboquinone and derivatives used in the treatment of central nervous system disorders.[1][2]

General and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O | [1][3][4] |

| Molecular Weight | 177.03 g/mol | [1][3][4] |

| CAS Number | 1984-65-2 | [1][3][4] |

| Appearance | Clear colourless liquid | [1][2] |

| Melting Point | 10-11 °C | [1][2][5] |

| Boiling Point | 117 °C / 20 mmHg; 105-106 °C | [1][3][5] |

| Density | 1.291 g/mL at 25 °C | [1][2][3] |

| Refractive Index | n20/D 1.543 | [1][2][5] |

| Flash Point | 196 °F (91 °C) | [1][5] |

| Vapor Pressure | 0.188 mmHg at 25 °C | [1] |

| Water Solubility | 0.14 g/L at 25 °C | [1] |

Synonyms

This compound is also known by several other names:

-

Anisole (B1667542), 2,6-dichloro-[3]

-

2,6-Dichloromethoxybenzene[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

| Technique | Data and Source |

| ¹H NMR | Spectra available.[6][7] |

| ¹³C NMR | Spectra available.[6][8] |

| ¹⁷O NMR | Spectra available.[9] |

| Mass Spectrometry (MS) | GC-MS data available.[8] |

| Infrared (IR) Spectroscopy | FTIR and Vapor Phase IR spectra available.[4][8][10] |

| Raman Spectroscopy | Spectrum available.[6][8] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of anisole derivatives involves the methylation of the corresponding phenol. For this compound, this involves the reaction of 2,6-dichlorophenol (B41786) with a methylating agent.

Protocol: Williamson Ether Synthesis of this compound

-

Deprotonation of Phenol: 2,6-dichlorophenol (1.0 eq) is dissolved in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF). A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq), is added portion-wise at 0 °C to form the corresponding sodium or potassium 2,6-dichlorophenoxide. The reaction is stirred for 30-60 minutes at room temperature to ensure complete deprotonation.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) (1.1-1.5 eq), is added to the solution. The reaction mixture is then heated to a temperature between 50-80 °C and stirred for several hours (typically 2-12 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added to quench the reaction and dissolve any inorganic salts. The aqueous mixture is then extracted multiple times with an organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Method: Determination in Complex Matrices

The analysis of trace levels of this compound, particularly in samples like wine or cork, often requires a sensitive and selective method. Stir Bar Sorptive Extraction (SBSE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[2][11]

Protocol: Analysis by SBSE-GC-MS

-

Sample Preparation: For a liquid sample (e.g., wine), a known volume is placed into a vial. For a solid sample (e.g., cork), a liquid-solid extraction may be performed first, or the solid can be placed directly into a suitable solvent in the vial.[2] An internal standard (e.g., a deuterated analog) is added to the sample for accurate quantification.[11]

-

Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane, PDMS) is added to the sample vial. The sample is then stirred for a defined period (e.g., 60-120 minutes) at a constant temperature. During this time, analytes partition from the sample matrix into the sorbent coating of the stir bar.

-

Thermal Desorption: After extraction, the stir bar is removed from the sample, rinsed with deionized water, and dried with a lint-free tissue. The stir bar is then placed into a thermal desorption tube. The tube is heated, and the trapped analytes are thermally desorbed into a carrier gas stream (e.g., helium).

-

GC-MS Analysis: The desorbed analytes are cryofocused at the head of the GC column before the temperature program is initiated. The analytes are then separated on the GC column based on their boiling points and interaction with the stationary phase. The separated compounds elute from the column and enter the mass spectrometer, where they are ionized and detected. Identification is based on retention time and the resulting mass spectrum, while quantification is achieved by comparing the analyte's peak area to that of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the workflows described in the experimental protocols section.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the analysis of this compound.

References

- 1. Cas 1984-65-2,this compound | lookchem [lookchem.com]

- 2. This compound | 1984-65-2 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.p212121.com [store.p212121.com]

- 6. This compound(1984-65-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloroanisole (CAS Number: 1984-65-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, and applications of 2,6-Dichloroanisole. The information is intended to support research, development, and safety protocols involving this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | 10-11 °C | [1] |

| Boiling Point | 228 °C | [3] |

| Flash Point | 118 °C | [3] |

| Density | 1.291 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.08 mmHg at 25 °C | [1] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |

Toxicological Data:

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, a common synthetic route would involve the methylation of 2,6-dichlorophenol (B41786). The general procedure is as follows:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with 2,6-dichlorophenol and a suitable solvent (e.g., methanol, acetone, or dimethylformamide).

-

Deprotonation: A base (e.g., sodium hydroxide, potassium carbonate) is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Methylation: A methylating agent (e.g., dimethyl sulfate, methyl iodide) is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general protocol for the determination of this compound in a pharmaceutical raw material, which can be adapted based on the specific matrix and instrumentation.[6][7][8][9]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms, HP-5ms, or equivalent)

Sample Preparation:

-

Accurately weigh a known amount of the sample into a volumetric flask.

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

-

For trace analysis, headspace solid-phase microextraction (HS-SPME) can be employed for sample pre-concentration.

-

Prepare a series of calibration standards of this compound in the same solvent.

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 176, 178, 145).

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and the presence of characteristic ions.

-

Quantify the amount of this compound by comparing the peak area to the calibration curve generated from the standards.

Applications in Drug Development

This compound is a key starting material in the synthesis of several pharmacologically active compounds.

Synthesis of Deoxynyboquinone

This compound is a precursor in the multi-step synthesis of Deoxynyboquinone, a potent antineoplastic agent. The synthesis involves a series of palladium-catalyzed cross-coupling reactions. While the full synthesis is complex, a simplified conceptual workflow is presented below.

Signaling Pathways and Mechanism of Action

There is no significant information available regarding the direct biological activity or interaction of this compound with specific signaling pathways. Its primary role in the context of drug development is as a synthetic intermediate.

The compounds synthesized from this compound, such as Deoxynyboquinone, have demonstrated biological activity. Deoxynyboquinone is believed to exert its anticancer effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.

Conclusion

This compound (CAS 1984-65-2) is a valuable chemical intermediate with significant applications in the synthesis of pharmaceutical compounds. While it possesses inherent hazards that require careful handling and appropriate personal protective equipment, its utility as a building block in the development of novel therapeutics is well-established. Further research into its own toxicological profile and potential biological activities could provide a more complete understanding of this compound.

References

- 1. This compound | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. compo-expert.com [compo-expert.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 9. ajrconline.org [ajrconline.org]

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,6-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroanisole (2,6-DCA) is a chlorinated aromatic compound that has seen use as an intermediate in the synthesis of various pharmaceuticals. As with many halogenated organic compounds, understanding its environmental fate and transport is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and mobility in soil and water. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments (air, water, soil, and biota), its susceptibility to degradation, and its potential for long-range transport. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Melting Point | 10-11 °C | |

| Boiling Point | 248.9 °C at 760 mmHg | |

| Water Solubility | 140 mg/L at 25 °C | |

| Vapor Pressure | 0.188 mmHg at 25 °C | |

| Octanol-Water Partition Coefficient (log Kow) | 3.2 (Predicted) | [1] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (log Koc) | Data not available | |

| Henry's Law Constant | Data not available |

Note: Some experimental values for properties like boiling point, water solubility, and vapor pressure were not explicitly found for this compound in the conducted searches. The provided values are based on available data for similar compounds and predictive models. The log Kow is a predicted value from PubChem's XLogP3 model.

Environmental Fate and Transport

The environmental journey of this compound is dictated by a combination of transport and degradation processes. Upon release into the environment, it can partition into different environmental media and undergo various transformation reactions.

Transport

-

Volatilization: With a vapor pressure of 0.188 mmHg at 25°C, this compound has a moderate potential to volatilize from soil and water surfaces into the atmosphere.

-

Sorption/Desorption: The predicted octanol-water partition coefficient (log Kow = 3.2) suggests a moderate tendency for this compound to sorb to organic matter in soil and sediment.[1] The actual soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for accurately predicting its mobility in soil. In the absence of an experimental Koc value, it is anticipated that this compound will exhibit moderate mobility in soils with low organic matter content and will be less mobile in soils with high organic matter content.

-

Leaching and Runoff: Due to its moderate water solubility (140 mg/L), this compound has the potential to leach through the soil profile and contaminate groundwater, particularly in sandy soils with low organic matter. It can also be transported to surface water bodies via runoff from contaminated land.

Degradation

Degradation processes are key to the ultimate removal of this compound from the environment. These can be broadly categorized as biotic (biodegradation) and abiotic (photodegradation and hydrolysis).

Biodegradation

Specific studies on the biodegradation of this compound are limited. However, research on related chloroanisoles and chlorophenols provides insights into potential degradation pathways. Microorganisms, particularly bacteria and fungi, are known to degrade chlorinated aromatic compounds. The initial steps in the biodegradation of chloroaromatics often involve either the cleavage of the ether bond or hydroxylation of the aromatic ring, followed by ring cleavage.

Based on the degradation of analogous compounds, a plausible aerobic biodegradation pathway for this compound could involve the following steps:

-

O-demethylation: The initial step could be the cleavage of the ether bond by a monooxygenase enzyme, leading to the formation of 2,6-dichlorophenol (B41786).

-

Hydroxylation: The resulting 2,6-dichlorophenol could then be hydroxylated to form a dichlorocatechol.

-

Ring Cleavage: The dichlorocatechol would then undergo ortho- or meta-cleavage by dioxygenase enzymes, breaking the aromatic ring.

-

Further Metabolism: The ring-cleavage products would be further metabolized through central metabolic pathways to ultimately yield carbon dioxide, water, and chloride ions.

Abiotic Degradation

-

Hydrolysis: The ether linkage in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Experimental Protocols

To accurately assess the environmental fate and transport of this compound, standardized experimental protocols are essential. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[2][3][4][5]

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) and to understand the mobility of this compound in soil.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture should be used.

-

Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted with a 0.01 M CaCl₂ solution to the desired test concentrations.

-

Adsorption Phase:

-

Known amounts of soil are weighed into centrifuge tubes.

-

A known volume of the test solution is added to each tube.

-

The tubes are shaken in the dark at a constant temperature (e.g., 20-25 °C) until equilibrium is reached (preliminary tests determine the required time).

-

The soil suspension is then centrifuged to separate the solid and aqueous phases.

-

The concentration of this compound in the supernatant is determined by a validated analytical method (e.g., GC-MS or HPLC).

-

The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase.

-

-

Desorption Phase:

-

After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh 0.01 M CaCl₂ solution.

-

The tubes are shaken again until equilibrium is re-established.

-

The concentration of this compound in the aqueous phase is measured.

-

The amount of desorbed substance is calculated.

-

-

Data Analysis: The adsorption and desorption data are used to calculate the adsorption coefficient (Kd) and the Freundlich adsorption isotherm. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

References

- 1. This compound | C7H6Cl2O | CID 16127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 3. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 4. oecd.org [oecd.org]

- 5. OECD 106 - Phytosafe [phytosafe.com]

Microbial Degradation of 2,6-Dichloroanisole in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroanisole (2,6-DCA) is a chlorinated aromatic compound that can be found as a contaminant in soil, often arising from the microbial methylation of 2,6-dichlorophenol (B41786) (2,6-DCP), a metabolite of certain pesticides and industrial chemicals. Understanding the microbial degradation of 2,6-DCA is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth overview of the microbial processes involved in the breakdown of 2,6-DCA in soil environments. It covers the key microorganisms, degradation pathways, influential environmental factors, and detailed experimental protocols for studying its biodegradation. While direct studies on 2,6-DCA are limited, this guide synthesizes information from research on closely related chloroaromatic compounds to present a comprehensive and scientifically grounded resource.

Introduction

Chlorinated aromatic compounds are a significant class of environmental pollutants due to their toxicity and persistence. This compound is characterized by a benzene (B151609) ring substituted with two chlorine atoms and a methoxy (B1213986) group. Its presence in soil can pose risks to ecosystems and human health. Microbial degradation offers a promising, cost-effective, and environmentally friendly approach to remediate contaminated sites. This guide details the current understanding of how microorganisms can transform and mineralize 2,6-DCA.

Key Microorganisms Involved in Degradation

While specific microorganisms capable of utilizing 2,6-DCA as a sole carbon and energy source are not extensively documented, several microbial groups are known to degrade structurally similar and related compounds, such as chloroanisoles and chlorophenols. These microorganisms are considered strong candidates for the bioremediation of 2,6-DCA.

Bacteria:

-

Pseudomonas sp.: Various strains of Pseudomonas are well-known for their ability to degrade a wide range of aromatic hydrocarbons, including chlorinated compounds. For instance, Pseudomonas stutzeri has been shown to degrade 2,5-dichlorobenzoic acid.[1] Pseudomonas sp. have also been isolated that can utilize 2-chloroallylalcohol as a sole carbon source.[2]

-

Rhodococcus sp.: This genus is recognized for its broad metabolic capabilities, including the degradation of chlorinated aliphatic and aromatic hydrocarbons.[3] Rhodococcus strains have been shown to degrade various aromatic compounds, often via catechol intermediates.[4]

-

Bacillus megaterium: A strain of Bacillus megaterium has been isolated that can mineralize several dichloroaniline isomers, demonstrating its potential to handle chlorinated aromatics.[5]

Fungi:

-

White-Rot Fungi: Fungi such as Phanerochaete chrysosporium are highly effective in degrading a wide array of recalcitrant organic pollutants, including chlorinated aromatic hydrocarbons.[6] Their degradative ability is attributed to non-specific extracellular ligninolytic enzymes like lignin (B12514952) peroxidases and manganese peroxidases.[7][8]

-

Trichoderma longibraciatum: This fungal species has been isolated from industrial soil and has demonstrated the ability to degrade 2,6-dichlorophenol, a likely intermediate in 2,6-DCA degradation.[9]

Proposed Microbial Degradation Pathway of this compound

The microbial degradation of 2,6-DCA is hypothesized to proceed through a series of enzymatic reactions, initiating with the cleavage of the ether bond, followed by hydroxylation, dechlorination, and ultimately, ring cleavage.

Step 1: O-Demethylation

The initial and rate-limiting step is likely the O-demethylation of this compound to form 2,6-dichlorophenol (2,6-DCP) . This reaction is catalyzed by monooxygenase enzymes. The reverse reaction, O-methylation of chlorophenols to chloroanisoles, is a known microbial process, which strongly supports the plausibility of demethylation for degradation.[10][11]

Step 2: Hydroxylation and Dechlorination

Following the formation of 2,6-DCP, the degradation pathway is proposed based on studies of 2,6-DCP degradation by fungi like Trichoderma longibraciatum.[9] The aromatic ring is attacked by hydroxyl radicals, leading to the release of chloride ions. This can result in the formation of chlorinated hydroquinones. For instance, in the degradation of 2,4,6-trichlorophenol (B30397) by Cupriavidus necator, the initial step is the conversion to 2,6-dichlorohydroquinone.[12]

Step 3: Ring Cleavage

The dihydroxylated intermediate, a chlorocatechol or chlorohydroquinone, undergoes ring cleavage. This is a critical step where the aromatic ring is broken, typically by dioxygenase enzymes, to form aliphatic acids.[12]

Step 4: Mineralization

The resulting aliphatic acids, such as succinic acid, are further metabolized through central metabolic pathways like the TCA cycle, ultimately leading to the formation of carbon dioxide, water, and chloride ions.[9]

Quantitative Data Summary

Quantitative data on the microbial degradation of 2,6-DCA is scarce. The following tables summarize data for the degradation of the closely related compound, 2,6-dichlorophenol, by Trichoderma longibraciatum.

Table 1: Effect of 2,6-Dichlorophenol Concentration on Mycelial Growth of T. longibraciatum [9]

| 2,6-DCP Concentration (mg/L) | Mycelial Dry Weight (mg/L) after 12 days |

| 0 (Control) | 0.16 |

| 25 | 0.14 |

| 50 | 0.12 |

| 75 | 0.11 |

| 100 | 0.10 |

| 150 | 0.08 |

Table 2: Effect of 2,6-Dichlorophenol on Carboxymethyl Cellulase Production by T. longibraciatum [9]

| 2,6-DCP Concentration (mg/L) | Enzyme Activity (unit/mL) |

| 0 (Control) | 0.35 |

| 25 | 0.28 |

| 50 | 0.22 |

| 75 | 0.15 |

| 100 | 0.10 |

Detailed Experimental Protocols

The following protocols are adapted from studies on related chlorinated aromatic compounds and can be used to investigate the microbial degradation of 2,6-DCA in soil.

Soil Microcosm Study

This protocol is designed to study the biodegradation of 2,6-DCA in a controlled laboratory setting.

Materials:

-

Soil samples from the site of interest.

-

This compound (analytical grade).

-

Acetone (B3395972) (HPLC grade) as a carrier solvent.

-

Sterile glass jars or bottles with screw caps.

-

Mineral Salts Medium (MSM).

-

Microbial inoculum (either a pure culture or a mixed consortium).

-

Incubator.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

-

Soil Preparation: Air-dry the soil and pass it through a 2 mm sieve to remove large debris. Characterize the soil for properties such as pH, organic matter content, and microbial population.

-

Spiking: Prepare a stock solution of 2,6-DCA in acetone. Add a known amount of the stock solution to the soil to achieve the desired final concentration. Allow the acetone to evaporate completely in a fume hood.

-

Microcosm Setup:

-

Place a known amount of the spiked soil (e.g., 50 g) into sterile glass jars.

-

Adjust the soil moisture to 60-70% of its water-holding capacity using sterile deionized water or MSM.

-

For bioaugmentation studies, add the microbial inoculum to the soil.

-

Prepare control microcosms:

-

Abiotic Control: Use autoclaved (sterilized) soil to assess non-biological degradation.

-

No-Pollutant Control: Use non-spiked soil to monitor background microbial activity.

-

-

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C) for a specified period (e.g., 30-60 days).

-

Sampling and Analysis:

-

Periodically collect soil samples from the microcosms.

-

Extract 2,6-DCA and its potential metabolites from the soil using an appropriate solvent (e.g., hexane:acetone mixture).

-

Analyze the extracts using GC-MS to quantify the concentration of 2,6-DCA and identify degradation products.

-

Mineral Salts Medium (MSM) for Enrichment and Isolation

This medium can be used to enrich for and isolate microorganisms capable of degrading 2,6-DCA.

Composition (per liter of deionized water):

-

K₂HPO₄: 1.5 g

-

KH₂PO₄: 0.5 g

-

(NH₄)₂SO₄: 1.0 g

-

MgSO₄·7H₂O: 0.2 g

-

NaCl: 0.1 g

-

FeSO₄·7H₂O: 0.01 g

-

Trace element solution: 1.0 mL

-

This compound: 10-100 mg (as the sole carbon source)

Preparation of Trace Element Solution (per 100 mL):

-

EDTA: 500 mg

-

ZnSO₄·7H₂O: 200 mg

-

MnCl₂·4H₂O: 30 mg

-

H₃BO₃: 300 mg

-

CoCl₂·6H₂O: 200 mg

-

CuCl₂·2H₂O: 10 mg

-

NiCl₂·6H₂O: 20 mg

-

Na₂MoO₄·2H₂O: 30 mg

Adjust the pH of the MSM to 7.0 before autoclaving. Add the filter-sterilized 2,6-DCA solution after the medium has cooled.

Conclusion

The microbial degradation of this compound in soil is a complex process that likely involves a consortium of bacteria and fungi. While direct research on 2,6-DCA is limited, a plausible degradation pathway can be inferred from studies on related chlorinated aromatic compounds. This pathway initiates with O-demethylation to 2,6-dichlorophenol, followed by hydroxylation, dechlorination, ring cleavage, and mineralization. Future research should focus on isolating and characterizing specific microbial strains capable of degrading 2,6-DCA, elucidating the specific enzymes and genes involved, and optimizing conditions for efficient bioremediation in contaminated soils. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important environmental process.

References

- 1. Degradation of 2-chlorobenzoic and 2,5-dichlorobenzoic acids in pure culture by Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of 2-chloroallylalcohol by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. White-rot Fungus [hawaii.edu]

- 7. Use of white rot fungi in the degradation of environmental chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Transformation of Chlorinated Phenols: 2,6-Dichloroanisole as a Key Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of xenobiotic compounds is a critical area of research in environmental science, toxicology, and drug development. Among these, chlorinated phenols represent a significant class of environmental pollutants due to their widespread use as pesticides, disinfectants, and wood preservatives. The microbial metabolism of these compounds is a key process governing their fate and impact on ecosystems. A significant metabolic pathway for certain chlorinated phenols is O-methylation, which leads to the formation of chloroanisoles. This technical guide focuses on the generation of 2,6-dichloroanisole as a metabolite of other compounds, primarily 2,6-dichlorophenol (B41786), by various microorganisms. Understanding this metabolic conversion is crucial for assessing the environmental persistence of chlorophenols and for the development of bioremediation strategies.

Precursor Compounds and Metabolic Pathways

The primary precursor for the formation of this compound in microbial systems is 2,6-dichlorophenol. The metabolic process responsible for this conversion is O-methylation, a reaction in which a methyl group is transferred to the hydroxyl group of the phenol (B47542).

This biotransformation is catalyzed by a class of enzymes known as chlorophenol O-methyltransferases . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine.

Several microbial genera have been identified as capable of mediating this O-methylation reaction. Notably, strains of Rhodococcus and Mycobacterium have been shown to constitutively express the enzymes necessary for this transformation.[1][2] Studies have indicated that the O-methylation of chlorophenols is a detoxification mechanism employed by these microorganisms. The resulting chloroanisoles are generally less toxic than their phenolic precursors.

The efficiency of this metabolic conversion is influenced by the substitution pattern of the chlorophenol. Research has shown that chlorophenols with chlorine atoms flanking the hydroxyl group, such as 2,6-dichlorophenol, are preferred substrates for the O-methylating enzymes.[1][2]

Quantitative Data on Metabolite Formation

The conversion of 2,6-dichlorophenol to this compound by microbial cultures has been quantified in several studies. The following table summarizes the available quantitative data from key experiments.

| Precursor Compound | Microorganism | Incubation Time | Initial Concentration of Precursor | Concentration of this compound Formed | Molar Yield (%) | Reference |

| 2,6-Dichlorophenol | Rhodococcus sp. strain CG-1 | Not Specified | Not Specified | Detected | Not Quantified | [1][2] |

| 2,6-Dichlorophenol | Mycobacterium sp. strain CG-2 | Not Specified | Not Specified | Detected | Not Quantified | [1][2] |

Further research is required to obtain more extensive quantitative data on the molar conversion rates and yields under various experimental conditions.

Experimental Protocols

Cultivation of Rhodococcus and Mycobacterium for Metabolism Studies

A detailed protocol for the cultivation of Rhodococcus and Mycobacterium strains to study the metabolism of chlorinated phenols is outlined below.

Media Preparation:

-

Mineral Salts Medium (MSM): Prepare a basal mineral salts medium containing essential nutrients for bacterial growth. A typical composition per liter of distilled water is:

-

K2HPO4: 1.5 g

-

KH2PO4: 0.5 g

-

(NH4)2SO4: 1.0 g

-

MgSO4·7H2O: 0.2 g

-

FeSO4·7H2O: 0.01 g

-

Trace element solution: 1 ml

-

-

Carbon Source: The chlorinated phenol to be tested (e.g., 2,6-dichlorophenol) is added as the sole carbon and energy source. The concentration can be varied depending on the experimental design, typically in the range of 10-100 mg/L.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes. Volatile or heat-sensitive substrates should be filter-sterilized and added to the cooled medium.

Inoculation and Incubation:

-

Inoculate the sterile MSM with a fresh culture of the desired Rhodococcus or Mycobacterium strain.

-

Incubate the cultures on a rotary shaker (e.g., 150 rpm) at a controlled temperature (typically 28-30°C).

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Collect samples at regular intervals for the analysis of the precursor compound and its metabolites.

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol details the extraction and analysis of this compound from microbial cultures.

Sample Preparation and Extraction:

-

Centrifuge a known volume of the microbial culture to separate the cells from the supernatant.

-

Acidify the supernatant to pH 2 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant with an organic solvent such as hexane (B92381) or a mixture of hexane and diethyl ether. Perform the extraction multiple times to ensure efficient recovery.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/minute.

-

Ramp to 250°C at a rate of 20°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions for this compound: m/z 176 (molecular ion), 161, 133.

-

SIM Ions for 2,6-dichlorophenol: m/z 162 (molecular ion), 126, 98.

-

Quantification:

-

Prepare a calibration curve using authentic standards of this compound and 2,6-dichlorophenol.

-

Use an internal standard (e.g., a deuterated analog) to correct for variations in extraction efficiency and instrument response.

Chlorophenol O-Methyltransferase Enzyme Assay

This protocol provides a general framework for assaying the activity of chlorophenol O-methyltransferase in cell-free extracts.

Preparation of Cell-Free Extract:

-

Harvest bacterial cells from a culture grown to the desired growth phase.

-

Wash the cells with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell-free extract.

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Cell-free extract (containing the enzyme).

-

2,6-dichlorophenol (substrate).

-

S-adenosyl-L-methionine (SAM) (methyl donor).

-

Buffer (e.g., phosphate buffer, pH 7.5).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and/or by heat inactivation.

-

Extract the product (this compound) with an organic solvent.

-

Analyze the extract by GC-MS as described previously to quantify the amount of this compound formed.

-

Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

Signaling Pathways and Logical Relationships

The O-methylation of 2,6-dichlorophenol is a direct enzymatic reaction. The logical workflow for its formation and the subsequent experimental analysis is depicted in the following diagrams.

Caption: Workflow of microbial metabolism and experimental analysis.

Caption: Enzymatic O-methylation of 2,6-dichlorophenol.

Conclusion

The formation of this compound is a significant metabolic fate for 2,6-dichlorophenol in environments containing microorganisms such as Rhodococcus and Mycobacterium. This biotransformation, catalyzed by chlorophenol O-methyltransferases, plays a role in the detoxification of chlorophenols and influences their environmental persistence and potential for bioaccumulation. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to further investigate this important metabolic pathway. A deeper understanding of the quantitative aspects and the enzymatic mechanisms will be invaluable for the development of effective bioremediation strategies for chlorophenol-contaminated sites and for assessing the metabolic fate of chlorinated phenolic structures in drug development.

References

An In-Depth Technical Guide to 2,6-Dichloroanisole: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloroanisole, a halogenated aromatic compound with significant applications in organic synthesis and notable implications in environmental and sensory science. This document details the compound's discovery and historical context, its physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores its current and potential applications, particularly as a reagent in the development of pharmaceuticals. While direct involvement in specific biological signaling pathways is not extensively documented, this guide will touch upon the broader implications of chlorinated anisoles.

Introduction

This compound (2,6-DCA) is a chlorinated derivative of anisole. Its molecular structure, characterized by a methoxy (B1213986) group flanked by two chlorine atoms on a benzene (B151609) ring, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. While not as widely known as some of its isomers, 2,6-DCA has found utility as a building block in the creation of more complex molecules, including potent therapeutic agents. This guide aims to consolidate the available scientific knowledge on this compound, presenting it in a manner that is accessible and useful for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its synthesis falls under the well-established Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850 that became a fundamental method for preparing ethers. It is likely that this compound was first prepared in a laboratory setting as part of broader investigations into the properties and reactions of chlorinated phenols and their derivatives. The rise of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) has been crucial in identifying and quantifying this compound, particularly in the context of environmental and food chemistry where chloroanisoles are known for their potent, often undesirable, sensory characteristics. For instance, related compounds like 2,4,6-trichloroanisole (B165457) (TCA) are infamous for causing "cork taint" in wine.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| CAS Number | 1984-65-2 | [1] |

| Melting Point | 10-11 °C | [2] |

| Boiling Point | 105-106 °C (at 760 mmHg) | [3] |

| Density | 1.291 g/mL at 25 °C | [2] |

| Appearance | Clear, colorless liquid | |

| Solubility | Insoluble in water | |

| Refractive Index (n20/D) | 1.543 | [2] |

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows a singlet for the methoxy protons (O-CH₃) and a multiplet pattern for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the methoxy carbon and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and C-Cl stretching.

-

MS (Mass Spectrometry): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common and practical method for the laboratory synthesis of this compound is the Williamson ether synthesis, which involves the methylation of 2,6-dichlorophenol (B41786).

Reaction:

Detailed Methodology:

-

Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of 2,6-dichlorophenol in a suitable solvent such as methanol (B129727) or ethanol.

-

Addition of Base: To the stirred solution, slowly add an equimolar amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the phenol (B47542) and form the corresponding 2,6-dichlorophenoxide salt. The reaction is typically exothermic and may require cooling.

-

Methylation: Once the phenoxide has formed, add a slight excess of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-4 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent, such as diethyl ether or dichloromethane.

-

Extraction: Shake the separatory funnel to extract the this compound into the organic layer. Separate the layers and wash the organic layer sequentially with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted phenol, followed by water, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless liquid.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound, particularly at trace levels.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: For samples such as wine or cork, headspace solid-phase microextraction (HS-SPME) is a common and effective sample preparation technique. A wine sample is placed in a sealed vial with a salt (e.g., NaCl) to increase the volatility of the analytes. The vial is heated to a specific temperature, and a SPME fiber is exposed to the headspace to adsorb the volatile compounds, including this compound.

-

Gas Chromatography (GC): The SPME fiber is then inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column. A capillary column with a non-polar stationary phase is typically used for the separation of chloroanisoles. The oven temperature is programmed to ramp up to achieve optimal separation.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, they are typically ionized by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole.

-

Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is used to identify the compound by comparing it to a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Applications in Drug Development and Research

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility stems from the reactivity of the aromatic ring and the directing effects of the chloro and methoxy substituents. It is used as a reagent in the synthesis of:

-

Deoxynyboquinone: A potent antineoplastic agent.

-

Naphthyridinone, pyrimidinone, and oxazinone derivatives: These classes of compounds have shown potential for the treatment of schizophrenia and other central nervous system disorders.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with biological signaling pathways in a therapeutic context. The primary focus of research on chloroanisoles has been on their sensory effects, particularly their role as off-flavor compounds.

It is known that some chlorinated phenols can influence cellular processes. For instance, they have been observed to affect microbial metabolism. However, the direct impact of this compound on specific signaling cascades in mammalian cells remains an area for future investigation. The structural similarity to other biologically active molecules suggests that it could potentially interact with various cellular targets, but this has yet to be explored in depth.

Conclusion

This compound, while not a widely known compound, holds a niche but important role in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis via the Williamson ether synthesis is a classic and reliable method. The analytical techniques for its detection and quantification are well-established, with GC-MS being the method of choice for trace analysis. While its direct biological signaling effects are not well-documented, its role as a precursor to bioactive molecules underscores its importance. Further research into the potential biological activities of this compound itself could reveal new therapeutic applications. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this versatile chemical compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Dichloroanisole in Pharmaceutical and Food Products using Gas Chromatography-Mass Spectrometry

Abstract

This application note details a sensitive and robust method for the quantitative analysis of 2,6-Dichloroanisole (2,6-DCA) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 2,6-DCA is a volatile organic compound that can impart a musty or moldy off-odor to pharmaceutical products and food items, often associated with packaging materials like cork stoppers.[1][2] The described protocol provides a reliable methodology for researchers, scientists, and drug development professionals to detect and quantify 2,6-DCA at trace levels, ensuring product quality and safety. The method is validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ).

Introduction

This compound (2,6-DCA) is a chloroanisole that can arise from the microbial methylation of chlorophenols, which may be present as contaminants in packaging materials or the manufacturing environment. Due to its low odor threshold, even minute quantities of 2,6-DCA can lead to product recalls and consumer complaints in the pharmaceutical and food industries.[3] Therefore, a highly sensitive and specific analytical method is required for its routine monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 2,6-DCA.[4] The use of HS-SPME as a sample preparation technique offers significant advantages, including being solvent-free, rapid, and providing pre-concentration of the analyte, which enhances sensitivity.[5][6] This application note provides a comprehensive protocol for the determination of 2,6-DCA in relevant matrices.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile and semi-volatile compounds from solid or liquid matrices.

Materials:

-

20 mL headspace vials with screw caps (B75204) and septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar)[5]

-

Heater-stirrer or water bath with magnetic stirrer

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

Sample (e.g., pharmaceutical tablets, wine, packaging material)

-

Internal Standard (IS) solution (e.g., 2,4,6-Trichloroanisole-d5)

Procedure:

-

Sample Weighing: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g of crushed tablets or 10 mL of liquid sample) into a 20 mL headspace vial.

-

Matrix Modification: Add a saturating amount of NaCl (typically 1-4 g) to the vial.[3] For solid samples, add a small volume of deionized water (e.g., 5 mL) to create a slurry and aid in the release of volatiles. The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of the analytes and promotes their partitioning into the headspace.[3]

-

Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.

-

Vial Sealing: Immediately seal the vial with the screw cap and septum.

-

Equilibration and Extraction:

-

Place the vial in the heater-stirrer or water bath set to the optimized equilibration temperature (e.g., 60-70°C).[5]

-

Allow the sample to equilibrate for a set time (e.g., 15-60 minutes) with continuous stirring to facilitate the partitioning of 2,6-DCA into the headspace.[5]

-

After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[5][7]

-

-